4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide
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Overview
Description
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor . The final step involves the coupling of the piperazine derivative with benzohydrazide under basic conditions, such as using potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of less toxic reagents and solvents, as well as recycling of catalysts, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The benzohydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity . The fluorophenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for neurotransmitter receptors. This makes it a promising candidate for the development of drugs targeting neurological disorders, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c21-16-3-5-17(6-4-16)25-11-9-24(10-12-25)13-18(26)14-28-19-7-1-15(2-8-19)20(27)23-22/h1-8,18,26H,9-14,22H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAFMMONNNWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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